N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
説明
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a structurally complex small molecule characterized by three key moieties:
- A 1H-benzo[d]imidazole core, known for its role in modulating enzyme activity (e.g., kinase inhibition).
- A piperidine-3-carboxamide linker, which enhances solubility and influences conformational flexibility.
- A 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent, a nitrogen-rich heterocycle that may contribute to redox or hydrogen-bonding interactions.
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24-18(26)9-8-17(23-24)25-10-4-5-13(12-25)19(27)20-11-16-21-14-6-2-3-7-15(14)22-16/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,20,27)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWHSDRNRPCFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzimidazole moiety, known for its biological activity.
- A piperidine ring, which contributes to its pharmacological properties.
- A pyridazinone structure, which may enhance its interaction with biological targets.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, compounds featuring the benzimidazole structure have shown significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : Compounds similar to N-(benzo[d]imidazol) demonstrated IC50 values ranging from 7.82 to 21.48 μM against different cancer types, indicating potent activity .
- Cell Cycle Arrest and Apoptosis : Mechanistic studies revealed that certain derivatives can induce cell cycle arrest and apoptosis in liver cancer cells (HepG2), characterized by the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic factors such as Bcl-2 .
- Kinase Inhibition : The compound exhibits inhibitory effects on key kinases involved in cancer progression, including EGFR and mTOR, suggesting a multi-targeted approach in cancer therapy .
Antimicrobial Activity
Emerging research indicates that benzimidazole derivatives also possess antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, although specific data on N-(benzo[d]imidazol) is still limited .
Case Studies and Experimental Results
A selection of relevant studies is summarized below:
Synthesis and Evaluation
The synthesis of N-(benzo[d]imidazol) involves methods that ensure high yields and purity. Recent advancements in synthetic methodologies have streamlined the production process, allowing for more efficient evaluation of biological activity .
科学的研究の応用
Synthesis and Characterization
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. Various methods have been reported for the synthesis of related compounds, emphasizing the formation of C–N bonds and the use of aromatic aldehydes and amines as starting materials. For example, one study highlighted a versatile approach to synthesize benzimidazole derivatives using o-phenylenediamine and aromatic aldehydes under mild conditions .
Table 1: Summary of Synthesis Methods
| Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | o-phenylenediamine, aldehyde | Mild conditions | High |
| Method B | Benzimidazole derivatives | Various solvents | Moderate |
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives containing benzimidazole structures often display significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
Anticancer Properties
Compounds with similar structural motifs have been evaluated for anticancer activity. For instance, studies have demonstrated that certain benzimidazole derivatives inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The mechanism often involves the induction of apoptosis in cancer cells.
Antitubercular Activity
Another area of interest is the antitubercular activity against Mycobacterium tuberculosis. Some derivatives have shown promising results in inhibiting vital mycobacterial enzymes, suggesting potential for developing new treatments for tuberculosis .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
Case Study 1: Antimicrobial Evaluation
A series of synthesized benzimidazole derivatives were tested for antimicrobial activity against standard bacterial strains using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to control drugs .
Case Study 2: Anticancer Screening
In a study focused on anticancer properties, a derivative was evaluated against various cancer cell lines. The findings revealed that it induced apoptosis effectively at low concentrations, making it a candidate for further development in cancer therapy .
類似化合物との比較
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining benzimidazole and dihydropyridazine motifs. Below is a comparative analysis with structurally related derivatives:
Key Insights:
- Electrophilic Character: The dihydropyridazine’s ketone group enhances electrophilicity, which could facilitate covalent binding to cysteine residues in enzymes, unlike non-covalent aryl-substituted analogs.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of the dihydropyridazine moiety, whereas pyrazole-based derivatives are synthesized via straightforward carboxamide coupling .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including coupling of benzimidazole and pyridazine moieties under reflux conditions. Key steps include:
- Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions .
- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
- Structural confirmation using H/C NMR and high-resolution mass spectrometry .
Q. What characterization techniques are critical for validating its structure?
Essential methods include:
- NMR spectroscopy : Assigns proton and carbon environments, confirming functional groups (e.g., piperidine carboxamide, benzimidazole) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric accuracy (e.g., C, H, N content) .
Q. How is initial biological activity assessed for this compound?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition studies (IC₅₀) targeting pathways like inflammation .
- Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors/enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and yield?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratios) to identify optimal conditions .
- Flow chemistry : Enhances reproducibility and safety for exothermic steps (e.g., coupling reactions) .
- Catalyst screening : Transition metals or organocatalysts to improve regioselectivity in heterocycle formation .
Q. What structural modifications enhance target selectivity or potency?
- SAR studies : Modifying substituents on the pyridazine or benzimidazole rings alters bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl) on pyridazine improve enzyme inhibition .
- Methylation of the benzimidazole nitrogen enhances metabolic stability .
- Analog synthesis : Replace pyridazine with pyrimidine or introduce fluorine atoms to modulate lipophilicity .
Q. What mechanistic insights exist for its pharmacological effects?
- Pathway modulation : Inhibits kinases (e.g., MAPK) or pro-inflammatory cytokines (e.g., TNF-α), validated via Western blotting or ELISA .
- Cellular assays : Apoptosis induction measured by flow cytometry (Annexin V/PI staining) in cancer models .
Q. How do stability and solubility impact formulation strategies?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures for storage guidelines .
- Solubility screening : Use of co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility .
Q. What advanced techniques resolve structural ambiguities or polymorphism?
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., piperidine-carboxamide orientation) .
- Computational modeling : DFT calculations predict electronic properties and binding poses with targets .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields or bioactivity be addressed?
- Reproducibility checks : Compare solvent purity, reaction time, and catalyst batches across studies .
- Meta-analysis : Pool data from multiple sources to identify trends (e.g., higher yields in DMF vs. acetonitrile) .
- Orthogonal validation : Confirm bioactivity using both cell-based and cell-free assays to rule out false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
